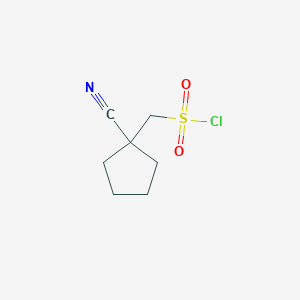

(1-Cyanocyclopentyl)methanesulfonyl chloride

Vue d'ensemble

Description

“(1-Cyanocyclopentyl)methanesulfonyl chloride” is a chemical compound . It is related to methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl . Methanesulfonyl chloride is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines .

Molecular Structure Analysis

The molecular formula for “(1-Cyanocyclopentyl)methanesulfonyl chloride” is C7H10ClNO2S . The molecular weight is 207.68 g/mol.Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .Physical And Chemical Properties Analysis

Methanesulfonyl chloride, a related compound, is a colorless liquid with a pungent, unpleasant odor . It has a density of 1.480 g/cm3, a melting point of -32°C, and a boiling point of 161°C at 730 mmHg . It is soluble in alcohol, ether, and most organic solvents, but reacts with water .Applications De Recherche Scientifique

1. Electrochemical Properties and Applications

(1-Cyanocyclopentyl)methanesulfonyl chloride has been studied for its electrochemical properties. For instance, methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, and this has been used to study the electrochemical properties of vanadium pentoxide films. These films, when prepared by the sol-gel route and used in such electrolytes, demonstrate the potential for reversible sodium intercalation, which is relevant for battery technologies and energy storage applications (Su, Winnick, & Kohl, 2001).

2. Chemical Synthesis and Transformations

Methanesulfonyl chloride is utilized in various chemical syntheses. For example, it has been used to transform unprotected D-arabinitol into its 1,5-dichloro derivative. This highlights its role in the selective chlorination of pentitols, contributing to the synthesis of complex organic molecules (Benazza, Beaupère, Uzan, & Demailly, 1991). Additionally, it serves as a raw material in the synthesis of methyl sulfonamide, indicating its utility in producing various chemical compounds (Zhao Li-fang, 2002).

3. Reaction Mechanisms and Kinetics

Studies on methanesulfonyl chloride also focus on its reaction mechanisms and kinetics. For instance, the one-electron reduction of methanesulfonyl chloride leads to interesting intermediates, such as sulfonyl radicals. These intermediates play a significant role in various chemical reactions, including the isomerization of unsaturated fatty acids (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007). Understanding these mechanisms is crucial for the development of new chemical processes and materials.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (1-Cyanocyclopentyl)methanesulfonyl chloride is alcohols . This compound is used to convert alcohols into better leaving groups through conversion to a sulfonate group .

Mode of Action

(1-Cyanocyclopentyl)methanesulfonyl chloride interacts with its targets (alcohols) through a substitution reaction . The alcohol performs a substitution reaction on sulfur, leading to the formation of O-S and breakage of S-Cl . This results in the conversion of the alcohol into a better leaving group .

Biochemical Pathways

The affected biochemical pathway involves the conversion of alcohols into better leaving groups . This enhances the reactivity of the alcohol, allowing it to participate more readily in subsequent chemical reactions .

Result of Action

The molecular effect of (1-Cyanocyclopentyl)methanesulfonyl chloride’s action is the conversion of alcohols into better leaving groups . This enhances the reactivity of the alcohol, enabling it to participate in subsequent chemical reactions .

Action Environment

The action, efficacy, and stability of (1-Cyanocyclopentyl)methanesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis . Moreover, the compound is reactive towards many amines . Therefore, the environment in which this compound is used needs to be carefully controlled to prevent unwanted reactions.

Propriétés

IUPAC Name |

(1-cyanocyclopentyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2S/c8-12(10,11)6-7(5-9)3-1-2-4-7/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYHNUXCRCHDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CS(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyanocyclopentyl)methanesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Aminobutan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1377328.png)

![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1377341.png)

![Bicyclo[2.2.1]heptan-2-ylhydrazine dihydrochloride](/img/structure/B1377345.png)

![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride](/img/structure/B1377348.png)